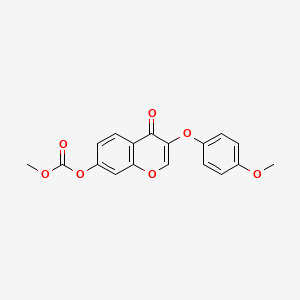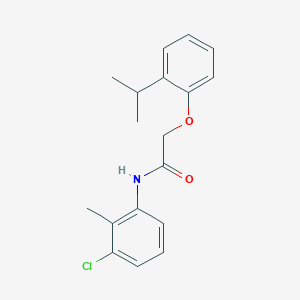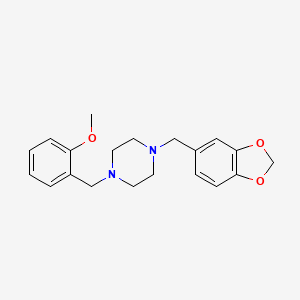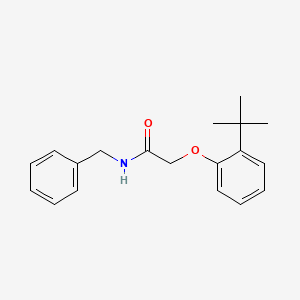![molecular formula C16H13FN2OS B5519282 5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5519282.png)
5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds similar to "5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile" often involves complex organic reactions. For instance, compounds like 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine and its analogues are synthesized through S(N)Ar displacement of fluoride from fluoro intermediates with benzylamines, which could be a relevant method for the synthesis of the compound (Robins et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds can be intricate, involving various functional groups. The structure is typically determined using spectroscopic methods like NMR, IR, and X-ray crystallography. For example, the molecular structure and other spectroscopic properties of related compounds are often calculated using DFT methods, which can provide insights into the geometry, vibrational frequencies, and electronic properties (Gökce et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving such compounds can be diverse, ranging from substitution reactions to conjugation with various groups for specific applications. For instance, the synthesis and reactions of N-methylbenzylammonium fluorochromate(VI) on silica gel highlight the compound's potential in selective oxidation reactions, which could be applicable to similar compounds (Kassaee et al., 2004).
科学的研究の応用
Antimicrobial Activity
Compounds with similar structural features have been synthesized and evaluated for their antimicrobial properties. For instance, thiophene derivatives have shown potential as antimicrobial agents, with certain derivatives demonstrating potent activity against bacterial strains such as Pseudomonas aeruginosa, indicating the importance of the substituents' electronic properties in enhancing bioactivity (Mabkhot et al., 2016).
Cancer Research
In the realm of cancer research, various benzylthio compounds have been synthesized and tested for their anticancer activities. For example, benzothiazole derivatives have been explored for their potential as anticancer agents, with modifications at specific positions on the benzothiazole scaffold shown to modulate antitumor properties (Osmaniye et al., 2018).
Alzheimer’s Disease Treatment
Additionally, derivatives containing fluorobenzyl moieties have been investigated for their potential in treating Alzheimer's disease. For instance, compounds with a 2-fluorobenzyl moiety have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial enzymes in Alzheimer's disease pathology (Hasanvand et al., 2022).
Enzyme Inhibitor Studies
The study of enzyme inhibitors also benefits from compounds with similar structures. For example, derivatives have been used as fluorescent probes to study enzyme binding and predict the antitumor efficacy of certain drugs, demonstrating the role of such compounds in developing diagnostic and therapeutic tools (Robins et al., 2010).
Antibacterial Activity Against H. pylori
Compounds with benzylthio substituents have shown significant inhibitory activity against Helicobacter pylori, indicating their potential in treating infections caused by this bacterium. This highlights the versatility of these compounds in addressing a range of bacterial pathogens (Mohammadhosseini et al., 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-acetyl-2-[(2-fluorophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-10-14(11(2)20)7-13(8-18)16(19-10)21-9-12-5-3-4-6-15(12)17/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGOGEQMPYIBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC2=CC=CC=C2F)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)
![1-methyl-14-propyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B5519244.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)

![2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5519266.png)


![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)
![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5519297.png)
![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)
![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)
![N'-[2-(difluoromethoxy)benzoyl]isonicotinohydrazide](/img/structure/B5519313.png)